Ethyl 4-[4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate
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Overview
Description
ETHYL 4-[4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE is a complex organic compound with a molecular formula of C32H28N2O6S2 This compound is notable for its intricate structure, which includes multiple functional groups such as ethoxycarbonyl, anilino, oxoethyl, thienylmethyl, and thioxoimidazolidinyl
Preparation Methods
The synthesis of ETHYL 4-[4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes the following steps:
Formation of the Ethoxycarbonyl Anilino Intermediate: This step involves the reaction of aniline with ethyl chloroformate to form the ethoxycarbonyl anilino intermediate.
Condensation with Oxoethyl and Thienylmethyl Groups: The intermediate is then reacted with oxoethyl and thienylmethyl groups under controlled conditions to form the desired product.
Cyclization to Form the Thioxoimidazolidinyl Ring: The final step involves cyclization to form the thioxoimidazolidinyl ring, completing the synthesis of the compound.
Chemical Reactions Analysis
ETHYL 4-[4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxycarbonyl and anilino groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 4-[4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
ETHYL 4-[4-{2-[4-(ETHOXYCARBONYL)ANILINO]-2-OXOETHYL}-5-OXO-3-(2-THIENYLMETHYL)-2-THIOXO-1-IMIDAZOLIDINYL]BENZOATE can be compared with similar compounds such as:
- ETHYL 4-[3-(2,4-DICHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL]AMINO BENZOATE
- ETHYL 4-{[2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}-3-(3-PHENOXYPHENYL)ACRYLOYL]AMINO}BENZOATE
- ETHYL 4-[3-(3-CHLOROPHENYL)-2-{[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}ACRYLOYL]AMINO BENZOATE
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture.
Properties
Molecular Formula |
C28H27N3O6S2 |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-ethoxycarbonylphenyl)-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H27N3O6S2/c1-3-36-26(34)18-7-11-20(12-8-18)29-24(32)16-23-25(33)31(28(38)30(23)17-22-6-5-15-39-22)21-13-9-19(10-14-21)27(35)37-4-2/h5-15,23H,3-4,16-17H2,1-2H3,(H,29,32) |
InChI Key |
AKKFNVFNFFGEQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CS3)C4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
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